

An In-Depth Technical Guide to Acrylic Anhydride (CAS 2-051-76-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Acrylic anhydride**

Cat. No.: **B1213518**

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **acrylic anhydride**. It moves beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, ensuring a deep, actionable understanding of this versatile chemical compound.

Introduction: The Dual-Reactivity of a Valuable Monomer

Acrylic anhydride ($C_6H_6O_3$) is a highly reactive organic compound notable for its dual functionality.^[1] Structurally, it is the anhydride derived from acrylic acid, featuring two vinyl groups and a highly reactive anhydride linkage.^[1] This unique arrangement makes it a valuable reagent in both polymer science and fine organic synthesis. It serves as a potent acylating agent for introducing the "acryloyl" functional group and as a monomer for creating specialty polymers and functional materials.^{[2][3]} Understanding its properties and reactivity is crucial for leveraging its full potential in laboratory and industrial settings.

Physicochemical & Spectroscopic Profile

Accurate identification and confirmation of purity are paramount. The following tables summarize the key physical and spectroscopic data for **acrylic anhydride**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	2051-76-5	[4]
Molecular Formula	C ₆ H ₆ O ₃	[1]
Molecular Weight	126.11 g/mol	[4] [5]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	85-86 °C at 17 mmHg	[6]
Melting Point	-20 °C	[6]
Density	~1.094 g/mL	
Flash Point	77 °C	[6]
Solubility	Soluble in many organic solvents (e.g., THF, CH ₂ Cl ₂); reacts with water.	[1]
Storage	Store at 2-8°C under an inert atmosphere, protected from moisture and light. [7] [8]	

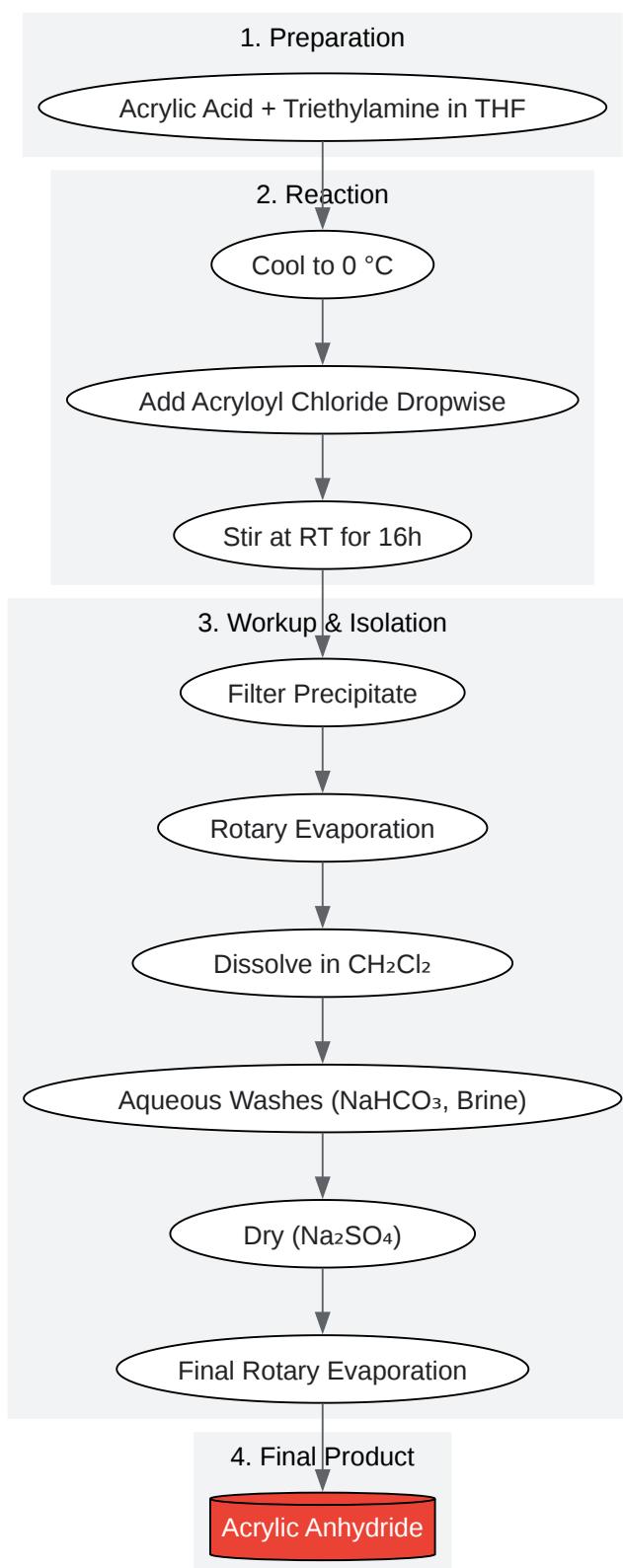
Table 2: Spectroscopic Data for Structural Elucidation

Technique	Characteristic Signals	Source(s)
¹ H NMR (CDCl ₃)	δ ~6.04 (m, =CH trans to C=O), ~6.14 (m, =CH gem to C=O), ~6.50 (d, =CH cis to C=O) ppm.	[5]
¹³ C NMR (CDCl ₃)	δ ~127.4 (=CH ₂), ~134.7 (=CH), ~161.2 (C=O) ppm.	[5]
FT-IR	Strong C=O stretching bands characteristic of an anhydride (~1750-1820 cm ⁻¹), C=C stretching (~1635 cm ⁻¹).	[9]

Synthesis of Acrylic Anhydride: A Validated Laboratory Protocol

Acrylic anhydride is not as commonly available as other anhydrides and is often synthesized in-situ or prepared as needed. A reliable method involves the reaction of acryloyl chloride with acrylic acid in the presence of a non-nucleophilic base.[\[5\]](#)

Rationale Behind the Synthesis


The core of this synthesis is a nucleophilic acyl substitution. The carboxylate anion of acrylic acid (formed by deprotonation with triethylamine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. Triethylamine serves as an essential HCl scavenger, driving the reaction to completion by neutralizing the acid byproduct, which would otherwise protonate the reactants and inhibit the reaction.[\[5\]](#) The choice of a non-nucleophilic base is critical to prevent it from competing with the acrylate nucleophile.

Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures and yields high-purity **acrylic anhydride**.[\[5\]](#)

- Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve acrylic acid (1.0 eq) and triethylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- Reaction: Cool the solution to 0 °C using an ice bath. Add acryloyl chloride (1.0 eq) dropwise via the dropping funnel over 5-10 minutes with vigorous stirring. A white precipitate of triethylammonium chloride will form.[\[5\]](#)
- Maturation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours to ensure completion.[\[5\]](#)
- Workup & Isolation:
 - Filter the reaction mixture through a fritted glass funnel to remove the triethylammonium chloride precipitate.

- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in dichloromethane (CH_2Cl_2).
- Wash the organic layer twice with a dilute aqueous solution of sodium bicarbonate (NaHCO_3) to remove any unreacted acid, followed by one wash with saturated brine (NaCl solution).[5]
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Final Product: Filter off the drying agent and remove the solvent by rotary evaporation to yield **acrylic anhydride** as a light-yellow liquid, which can be used without further purification.[5] Typical yields range from 70-80%. [5]

[Click to download full resolution via product page](#)

Figure 1: Workflow for the synthesis of **acrylic anhydride**.

Reactivity and Mechanistic Considerations

Acrylic anhydride's utility stems from its two primary modes of reactivity: acylation and polymerization.

Acylation Reactions

As an anhydride, it is a potent acylating agent, second only to acyl chlorides in reactivity.[\[10\]](#) It readily reacts with nucleophiles such as alcohols and amines to introduce the acryloyl moiety. This is particularly useful for functionalizing biomolecules, polymers, or surfaces.[\[2\]](#)[\[11\]](#)

The mechanism involves the nucleophilic attack on one of the carbonyl carbons, followed by the departure of acrylate as a stable leaving group.

Figure 2: General mechanism for acylation of an alcohol.

Polymerization

The vinyl groups of **acrylic anhydride** can undergo polymerization, typically via free-radical mechanisms. Unlike bifunctional acrylates that lead to cross-linked networks, **acrylic anhydride** polymerization often results in linear polymers containing cyclic anhydride units within the backbone.[\[3\]](#)[\[6\]](#) This property is exploited in the synthesis of reactive polymers that can be later functionalized by ring-opening the anhydride units.

Key Applications in Research and Development Polymer Modification and Functionalization

A primary application is the modification of existing polymers or biomolecules. For instance, the methacrylation of chitosan using the analogous meth**acrylic anhydride** has been shown to enhance its mucoadhesive properties for drug delivery systems.[\[11\]](#)[\[12\]](#) Similarly, **acrylic anhydride** can be used to graft acrylate groups onto hydroxyl- or amine-containing surfaces, preparing them for subsequent photopolymerization or other reactions.[\[2\]](#)

Specialty Monomer Synthesis

Acrylic anhydride is used to synthesize specialty acrylate and acrylamide monomers that may be difficult to prepare via direct esterification.[\[6\]](#) For example, it can react with sensitive or sterically hindered alcohols to form the corresponding acrylate esters under mild conditions.[\[6\]](#)

Adhesives, Coatings, and Resins

In materials science, **acrylic anhydride** is used to formulate advanced adhesives, coatings, and resins.^{[2][13]} Its ability to react with surfaces enhances adhesion, and its polymerizable nature contributes to the formation of durable, cross-linked networks.^[2]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper safety protocols when working with this compound.

- **Hazards:** **Acrylic anhydride** is corrosive and causes severe skin burns and serious eye damage.^{[7][14]} It is harmful if swallowed, inhaled, or absorbed through the skin.^[14] It is also moisture-sensitive and can react exothermically with water.^{[1][14]}
- **Personal Protective Equipment (PPE):** Always handle **acrylic anhydride** inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.^{[7][15]}
- **Handling:** Use only in a well-ventilated area.^[7] Avoid breathing vapors. Keep the container tightly closed when not in use.^[7] It should be stored in a corrosive-resistant container.
- **Storage:** Store in a cool (2-8°C), dry, and well-ventilated area away from incompatible substances like water, strong acids, strong bases, and oxidizing agents.^{[7][8]} The material is often supplied with a polymerization inhibitor like MEHQ (monomethyl ether hydroquinone).^[16]
- **Spills and Waste:** In case of a spill, absorb with an inert material like sand or vermiculite and place it in a suitable container for hazardous waste disposal.^{[7][15]} Do not let the product enter drains.^[7] Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

Acrylic anhydride is a powerful and versatile reagent whose dual reactivity makes it an invaluable tool in both polymer chemistry and organic synthesis. Its ability to act as both an acylating agent and a polymerizable monomer allows for the creation of a wide range of functional materials, from modified biopolymers to high-performance industrial resins. A

thorough understanding of its synthesis, handling requirements, and reaction mechanisms is essential for any researcher aiming to harness its synthetic potential safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2051-76-5: Acrylic anhydride | CymitQuimica [cymitquimica.com]
- 2. polysciences.com [polysciences.com]
- 3. polymer.bocsci.com [polymer.bocsci.com]
- 4. Acrylic anhydride | C6H6O3 | CID 74919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis routes of Acrylic anhydride [benchchem.com]
- 6. Acrylic anhydride | 2051-76-5 [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. biosynth.com [biosynth.com]
- 9. IR and NMR spectroscopy | PPTX [slideshare.net]
- 10. acechemistry.co.uk [acechemistry.co.uk]
- 11. Methacrylic anhydride - Wikipedia [en.wikipedia.org]
- 12. nbanno.com [nbanno.com]
- 13. chemicalsoft.co.jp [chemicalsoft.co.jp]
- 14. synquestlabs.com [synquestlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Acrylic anhydride = 90 2051-76-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Acrylic Anhydride (CAS 2-051-76-5)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213518#acrylic-anhydride-cas-number-2051-76-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com